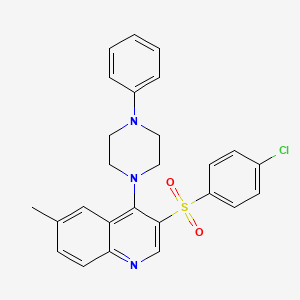

3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives involves several key steps, including the formation of the quinoline core, introduction of the sulfonyl and phenylpiperazinyl groups, and final modifications to achieve the desired compound. Specific methods such as the Friedländer synthesis or variations thereof are commonly employed to construct the quinoline scaffold. Subsequent functionalization steps introduce sulfonyl and phenylpiperazinyl groups at the appropriate positions on the quinoline ring.

Molecular Structure Analysis

Molecular structure analysis of "3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline" involves the use of techniques such as X-ray crystallography, NMR spectroscopy (1H-NMR, 13C-NMR), and computational methods like DFT calculations. These analyses reveal the molecule's conformation, bond lengths, angles, and overall three-dimensional arrangement. For instance, X-ray crystallography provides precise information on the spatial arrangement of atoms within the molecule, highlighting its stereochemistry and any potential intramolecular interactions.

Chemical Reactions and Properties

This compound can participate in various chemical reactions, primarily due to its functional groups. The sulfonyl group offers sites for nucleophilic substitution reactions, while the phenylpiperazinyl moiety can engage in electrophilic substitution. These reactions can be exploited to further modify the compound or to study its reactivity patterns. Additionally, the presence of these functional groups influences the compound's chemical stability and reactivity towards different reagents.

Physical Properties Analysis

The physical properties of "3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline" include its melting point, boiling point, solubility in various solvents, and crystalline structure. These properties are essential for determining the compound's suitability for different applications and for designing appropriate handling and storage conditions.

Chemical Properties Analysis

The chemical properties of this compound encompass its acidity/basicity, reactivity towards acids, bases, and oxidizing/reducing agents, and its potential to undergo specific chemical transformations. Understanding these properties is crucial for predicting its behavior in biological systems, its stability under various conditions, and its interactions with other molecules.

For further details and specific insights into the properties and applications of "3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline", the following references provide comprehensive analyses and findings:

- Synthesis, spectroscopic, DFT, HSA binding, and docking studies of new quinoline derivatives are detailed, highlighting molecular structure, reactivity, and potential biological interactions (Murugesan et al., 2021).

- Another study on the synthesis and biological evaluation of new quinoline derivatives using a click chemistry approach offers insights into the chemical reactivity and potential applications of these compounds (Kategaonkar et al., 2010).

科学的研究の応用

Synthesis and Characterization :

- A study by Murugesan et al. (2021) focused on the synthesis of a similar compound, 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, characterizing it using various spectroscopic techniques and DFT calculations. They also performed molecular docking studies to elucidate its biological activity, particularly its binding with human serum albumin (HSA) (Murugesan et al., 2021).

Catalysis in Chemical Synthesis :

- Another study by Murugesan et al. (2016) described the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing quinoline derivatives, demonstrating its effectiveness and efficiency in organic synthesis (Murugesan et al., 2016).

Molecular Docking and Pharmacology :

- In a study by Murugesan et al. (2017), a titanium nanomaterial based sulfonic acid catalyst was used to synthesize quinolinyl-chalcone derivatives. This study also involved molecular docking with bovine serum albumin (BSA), indicating potential pharmaceutical applications (Murugesan et al., 2017).

Antimicrobial and Antimalarial Agents :

- Research by Parthasaradhi et al. (2015) involved synthesizing novel quinoline derivatives with antimicrobial and antimalarial properties, highlighting the potential medicinal applications of such compounds (Parthasaradhi et al., 2015).

Antioxidant and Anticancer Properties :

- A study by Sarangi et al. (2020) synthesized diazenylsulfonamides with quinoline-thiazole hybrids and evaluated them as apoptosis inducers and radical scavengers. These compounds showed significant anticancer activities in vitro, alongside their antioxidant properties (Sarangi et al., 2020).

Fluorescent Properties for Probes :

- Bodke et al. (2013) synthesized quinoline derivatives with fluorescent properties. These compounds were investigated as potential fluorescent probes in various organic solvents (Bodke et al., 2013).

Chemical Stability and Cytotoxicity :

- Korcz et al. (2018) prepared quinoline-3-carbaldehyde hydrazones and evaluated their chemical stability and in vitro cytotoxic properties, offering insights into their potential as anticancer agents (Korcz et al., 2018).

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c1-19-7-12-24-23(17-19)26(30-15-13-29(14-16-30)21-5-3-2-4-6-21)25(18-28-24)33(31,32)22-10-8-20(27)9-11-22/h2-12,17-18H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUPUFWOKZDQNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)

![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)

![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)

![N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2480405.png)

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)

![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)